molecular formula C9H11ClN2S B1428986 4-(6-Chloropyridin-2-yl)thiomorpholine CAS No. 1344205-99-7

4-(6-Chloropyridin-2-yl)thiomorpholine

Cat. No. B1428986
M. Wt: 214.72 g/mol
InChI Key: SHCZTHSARDHDQG-UHFFFAOYSA-N
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Description

“4-(6-Chloropyridin-2-yl)thiomorpholine” is a chemical compound with the CAS Number: 1344205-99-7 . It has a molecular weight of 214.72 .


Molecular Structure Analysis

The molecular formula of “4-(6-Chloropyridin-2-yl)thiomorpholine” is C9H11ClN2S . The structure includes a thiomorpholine ring attached to a 6-chloropyridin-2-yl group .


Physical And Chemical Properties Analysis

“4-(6-Chloropyridin-2-yl)thiomorpholine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.

Scientific Research Applications

  • Analytical Methods for Antioxidant Activity : A review by Munteanu and Apetrei (2021) presents critical analysis on tests used to determine antioxidant activity, emphasizing chemical reactions and spectrophotometry. This approach could be applicable to studying the antioxidant potential of compounds structurally similar to "4-(6-Chloropyridin-2-yl)thiomorpholine" (Munteanu & Apetrei, 2021).

  • Environmental Impact and Toxicity : Zuanazzi et al. (2020) provide a scientometric review on the toxicity of the 2,4-D herbicide, highlighting the importance of understanding the environmental and health impacts of chemical compounds. Insights from this study can inform the safety evaluations of related compounds (Zuanazzi et al., 2020).

  • Drug Development and Repurposing : Njaria et al. (2015) discuss the repurposing of chloroquine-containing compounds, demonstrating the process of finding new applications for existing compounds, which could be relevant for the development of new drugs based on "4-(6-Chloropyridin-2-yl)thiomorpholine" (Njaria et al., 2015).

Safety And Hazards

The safety data sheet for “4-(6-Chloropyridin-2-yl)thiomorpholine” indicates that it is dangerous . It can cause severe skin burns and eye damage . It should be handled with appropriate protective equipment and stored properly .

properties

IUPAC Name

4-(6-chloropyridin-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZTHSARDHDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridin-2-yl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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